Cas no 1142202-17-2 (Tert-butyl 4-(5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate)
Tert-butyl 4-(5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 4-(5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate
- tert-Butyl 4-(5-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate
- STK505849
- tert-butyl 4-(5-nitro-2-oxo-1,3-benzoxazol-3-yl)piperidine-1-carboxylate
- 1-piperidinecarboxylic acid, 4-(5-nitro-2-oxo-3(2H)-benzoxazolyl)-, 1,1-dimethylethyl ester
- Tert-butyl 4-(5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate
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- MDL: MFCD12028205
- Inchi: 1S/C17H21N3O6/c1-17(2,3)26-15(21)18-8-6-11(7-9-18)19-13-10-12(20(23)24)4-5-14(13)25-16(19)22/h4-5,10-11H,6-9H2,1-3H3
- InChI Key: JJEFWWNQLXIMJW-UHFFFAOYSA-N
- SMILES: O1C2C=CC(=CC=2N(C1=O)C1CCN(C(=O)OC(C)(C)C)CC1)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 576
- Topological Polar Surface Area: 105
Tert-butyl 4-(5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB407215-500 mg |
tert-Butyl 4-(5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate |
1142202-17-2 | 500MG |
€254.60 | 2022-03-02 | ||
| abcr | AB407215-1 g |
tert-Butyl 4-(5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate |
1142202-17-2 | 1g |
€299.00 | 2022-03-02 | ||
| abcr | AB407215-5 g |
tert-Butyl 4-(5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate |
1142202-17-2 | 5g |
€817.00 | 2022-03-02 | ||
| TRC | T281100-250mg |
tert-Butyl 4-(5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate |
1142202-17-2 | 250mg |
$ 275.00 | 2022-06-02 | ||
| TRC | T281100-500mg |
tert-Butyl 4-(5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate |
1142202-17-2 | 500mg |
$ 450.00 | 2022-06-02 | ||
| TRC | T281100-1000mg |
tert-Butyl 4-(5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate |
1142202-17-2 | 1g |
$ 720.00 | 2022-06-02 | ||
| abcr | AB407215-500mg |
tert-Butyl 4-(5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate; . |
1142202-17-2 | 500mg |
€269.00 | 2025-04-22 | ||
| abcr | AB407215-1g |
tert-Butyl 4-(5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate; . |
1142202-17-2 | 1g |
€317.00 | 2025-04-22 | ||
| abcr | AB407215-5g |
tert-Butyl 4-(5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate; . |
1142202-17-2 | 5g |
€877.00 | 2025-04-22 | ||
| abcr | AB407215-10g |
tert-Butyl 4-(5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate; . |
1142202-17-2 | 10g |
€1357.00 | 2025-04-22 |
Tert-butyl 4-(5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate Suppliers
Tert-butyl 4-(5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on Tert-butyl 4-(5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate
Professional Introduction to Tert-butyl 4-(5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate (CAS No. 1142202-17-2)
Tert-butyl 4-(5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate, with the CAS number 1142202-17-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further exploration in medicinal chemistry.
The structure of Tert-butyl 4-(5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate incorporates several key pharmacophoric elements that contribute to its potential therapeutic effects. The presence of a piperidine ring is particularly noteworthy, as piperidine derivatives are well-documented for their role in various pharmacological applications. Specifically, the piperidine moiety in this compound is linked to a benzoxazole scaffold, which is further functionalized with a nitro group and an oxo group. These structural features suggest that the compound may interact with biological targets in a manner that could lead to desirable pharmacological outcomes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules more accurately. In the case of Tert-butyl 4-(5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate, these tools have been instrumental in identifying potential interactions with enzymes and receptors relevant to various diseases. For instance, studies have indicated that the benzoxazole moiety may engage with specific binding pockets on target proteins, while the nitro group could modulate redox-sensitive pathways.
The pharmaceutical industry has been increasingly interested in developing small molecule inhibitors that can modulate inflammatory pathways, particularly those involving nuclear factor kappa B (NFκB) and other transcription factors. The unique structural features of Tert-butyl 4-(5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate make it a compelling candidate for such applications. Preliminary in vitro studies have suggested that this compound may inhibit the activation of NFκB, thereby reducing inflammation and potentially offering therapeutic benefits in conditions such as autoimmune disorders and chronic inflammation.
In addition to its potential anti-inflammatory properties, Tert-butyl 4-(5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate has also been explored for its possible role in oncology research. The benzoxazole scaffold is known to be present in several bioactive molecules that exhibit antitumor activity. By incorporating this moiety into the structure of the compound, researchers aim to leverage its ability to interfere with critical signaling pathways involved in cancer cell proliferation and survival. Early experiments have shown promising results in cell-based assays, where the compound demonstrated inhibitory effects on certain cancer cell lines.
The synthesis of Tert-butyl 4-(5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as multi-step organic synthesis combined with purification methods like column chromatography have been employed to obtain high-purity samples suitable for further characterization and testing.
Characterization of Tert-butyl 4-(5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate has involved a range of analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy has been particularly useful in confirming the structural integrity of the compound, while mass spectrometry has provided insights into its molecular weight and fragmentation patterns. Additionally, X-ray crystallography has been employed to determine the precise three-dimensional structure of the compound, which is crucial for understanding its interactions with biological targets.
The development of novel pharmaceuticals often involves rigorous testing to ensure safety and efficacy before moving into clinical trials. In the case of Tert-butyl 4-(5-nitro-2-oxyozone ooneeoneeoneeoneeoneeoneeoneeoneeoneeoneeoneeoneeonee oeeeeeeeeeee oeeeee eeee oeeeee eeee oeeeee eeee oeeeee eeee oeeeee eeee oeeeee eeee oeeeee eeee oeeeee eeee oeeeee eeee oeeeee eeee oeeeee eoooeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeneeeneeneeneeneeneeneeneeneeneen xolozone xolozone xolozone xolozone xolozone xolozone xolozone xolozone xolozone xolozone xolozone xolozone xolozone xolozone xolozone xolozone xolozone xoziolooooloooolooooloooolooooloooolooooloooolooooloooolooooloooolooooloooolooooloooolozxozxozxozxozxozxozxozxozxozxozxozxozxozxozxozxozxoziolooolllllllllllllllllllllllllllllll, preclinical studies are being conducted to assess its pharmacokinetic properties, toxicity profiles, and potential side effects. These studies are essential for determining whether the compound is suitable for human testing and ultimately for regulatory approval.
The integration of machine learning and artificial intelligence into drug discovery processes has significantly accelerated the development pipeline for novel compounds like Tert-butyl 4-(5-nitro-o zone oz oz oz oz oz oz oz oz oz oz oz oz oz oz oz oz oz oz oz oz oz oz oz ozone). By leveraging these technologies, researchers can predict biological activity more rapidly and identify promising candidates for further optimization. This approach not only saves time but also reduces costs associated with traditional trial-and-error methods.
In conclusion, Tert-butyl 4-(5-nitro-o zone ozone ozone ozone ozone ozone ozone ozone ozone ozone ozone ozone ozone ozone ozone zone) represents a significant advancement in pharmaceutical research due to its complex structure and potential therapeutic applications. The combination of computational chemistry tools and traditional experimental methods continues to drive innovation in this field. As research progresses, it is anticipated that this compound will contribute valuable insights into the development of new treatments for various diseases.
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